molecular formula C14H19N3O2 B268684 3-[(Cyclohexylcarbamoyl)amino]benzamide

3-[(Cyclohexylcarbamoyl)amino]benzamide

Cat. No. B268684
M. Wt: 261.32 g/mol
InChI Key: IGYSHDIOFMKBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclohexylcarbamoyl)amino]benzamide, also known as CCAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting PARP, 3-[(Cyclohexylcarbamoyl)amino]benzamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(Cyclohexylcarbamoyl)amino]benzamide for laboratory experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied and has a well-established synthesis method, which makes it readily available for researchers. However, one of the limitations of 3-[(Cyclohexylcarbamoyl)amino]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(Cyclohexylcarbamoyl)amino]benzamide. One potential area of focus is the development of new drugs that target specific proteins or enzymes that are inhibited by 3-[(Cyclohexylcarbamoyl)amino]benzamide. Another area of focus is the study of 3-[(Cyclohexylcarbamoyl)amino]benzamide's potential applications in neuroscience, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide and its potential applications in cancer research.

Synthesis Methods

The synthesis of 3-[(Cyclohexylcarbamoyl)amino]benzamide involves the reaction of 3-aminobenzamide with cyclohexyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.

Scientific Research Applications

3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.

properties

Product Name

3-[(Cyclohexylcarbamoyl)amino]benzamide

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

3-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C14H19N3O2/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,18)(H2,16,17,19)

InChI Key

IGYSHDIOFMKBGC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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